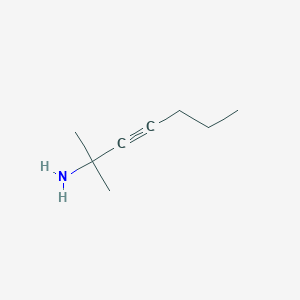
2-Methylhept-3-yn-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhept-3-yn-2-amine is an organic compound that belongs to the class of amines It features a heptane backbone with a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon The amine group is also attached to the second carbon, making it a tertiary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylhept-3-yn-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 2-methylhept-3-yne with ammonia or a primary amine under suitable conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors where the reactants are mixed under controlled temperature and pressure conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhept-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Alkyl halides and acyl chlorides are frequently used reagents in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Substituted amines, amides
Applications De Recherche Scientifique
2-Methylhept-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylhept-3-yn-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The triple bond and methyl group contribute to the compound’s reactivity and specificity in binding to targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylhept-3-yne: Lacks the amine group, making it less reactive in certain biological contexts.
Hept-3-yn-2-amine: Similar structure but without the methyl group, affecting its steric properties and reactivity.
2-Methylheptane: Saturated analog, lacking the triple bond, resulting in different chemical behavior.
Uniqueness
2-Methylhept-3-yn-2-amine is unique due to the presence of both a triple bond and an amine group on the same carbon atom, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
2-methylhept-3-yn-2-amine |
InChI |
InChI=1S/C8H15N/c1-4-5-6-7-8(2,3)9/h4-5,9H2,1-3H3 |
Clé InChI |
OWYMKGQVHFRYOV-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















